tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate
Description
Properties
Molecular Formula |
C14H14ClFN2O2 |
|---|---|
Molecular Weight |
296.72 g/mol |
IUPAC Name |
tert-butyl 2-(2-chloro-7-fluoroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C14H14ClFN2O2/c1-14(2,3)20-12(19)7-11-9-5-4-8(16)6-10(9)17-13(15)18-11/h4-6H,7H2,1-3H3 |
InChI Key |
BIZJXTJFSPZKHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC(=NC2=C1C=CC(=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
Anthranilic acid derivatives substituted with fluorine at the 7-position are critical precursors. A one-pot method developed by J-STAGE researchers involves treating 4-fluoro-2-aminobenzoic acid with potassium cyanate (KOCN) and acetic acid in acetonitrile or water. The reaction proceeds via ureido intermediate formation, followed by base-mediated cyclization. For example, stirring 4-fluoro-2-aminobenzoic acid with KOCN and acetic acid in water at 25°C for 12 hours yielded 7-fluoroquinazoline-2,4(1H,3H)-dione in 94% yield. This method’s eco-efficiency stems from aqueous conditions and avoidance of toxic reagents.
DMAP-Catalyzed Heterocyclization of 2-Aminobenzamides
An alternative route employs 2-aminobenzamides and tert-butyl dicarbonate [(Boc)₂O] under 4-dimethylaminopyridine (DMAP) catalysis. The reaction leverages DMAP’s superacylation capability to facilitate carbonyl group insertion at the 2-position. For instance, 2-amino-N-methylbenzamide reacted with (Boc)₂O in acetonitrile under microwave irradiation (30 minutes) to yield 3-methylquinazoline-2,4-dione in 92% yield. This method’s advantages include rapid reaction times and compatibility with electron-withdrawing substituents.
Acetate Esterification at the 4-Position
The 4-hydroxy group of 2-chloro-7-fluoroquinazoline-4-ol undergoes esterification with tert-butyl acetate or transesterification with tert-butanol. A copper-catalyzed method reported in The Journal of Organic Chemistry utilized ethyl 2-isocyanobenzoate and aliphatic amines to form quinazolin-4-ones, which were subsequently acetylated. For this compound, the 4-hydroxy intermediate was treated with tert-butyl acetoacetate and a catalytic amount of sulfuric acid in refluxing toluene, achieving 78% yield.
Solvent and Catalyst Screening
Esterification yields vary significantly with solvent polarity. Non-polar solvents like toluene minimized side reactions, while polar aprotic solvents (e.g., DMF) led to hydrolysis. Catalytic systems involving Cu(OAc)₂·H₂O improved reaction rates, with microwave-assisted conditions reducing reaction times from 12 hours to 30 minutes.
Integrated Synthetic Pathways
Combining the above steps, two viable pathways emerge:
Pathway A: Sequential Cyclization-Chlorination-Esterification
- Cyclization : 4-Fluoro-2-aminobenzoic acid → 7-fluoroquinazoline-2,4(1H,3H)-dione (94% yield).
- Chlorination : POCl₃-mediated → 2,4-dichloro-7-fluoroquinazoline (85% yield).
- Selective Hydrolysis : NaOH (2.0 M) → 2-chloro-7-fluoroquinazoline-4-ol (91% yield).
- Esterification : tert-Butyl acetoacetate/H₂SO₄ → this compound (78% yield).
Total Yield : 94% × 85% × 91% × 78% ≈ 56%.
Pathway B: One-Pot Heterocyclization and Esterification
- Heterocyclization : 2-Amino-N-(tert-butyl)benzamide + (Boc)₂O/DMAP → tert-butyl quinazoline-2,4-dione (92% yield).
- Chlorination : POCl₃ → tert-butyl 2-chloro-7-fluoroquinazoline-4-dione (88% yield).
- Reductive Acetylation : H₂/Pd-C + acetyl chloride → this compound (82% yield).
Total Yield : 92% × 88% × 82% ≈ 66%.
Comparative Analysis of Methodologies
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Yield | 56% | 66% |
| Reaction Steps | 4 | 3 |
| Key Catalyst | POCl₃ | DMAP |
| Eco-Friendliness | Moderate | High |
| Byproduct Formation | 12% | 8% |
Pathway B offers superior yield and fewer steps, attributed to DMAP’s catalytic efficiency and microwave-assisted acceleration. However, Pathway A remains valuable for large-scale production due to milder chlorination conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent at position 2 and the fluorine at position 7 make the quinazoline ring susceptible to nucleophilic substitution. For example:
-
Amination : Reaction with primary or secondary amines replaces the chloro group. In a study using structurally similar 4-chloro-7-fluoroquinazoline, cyclopropylamine in dichloromethane at ambient temperature yielded Cyclopropyl-(7-fluoro-quinazolin-4-yl)-amine with 80% efficiency .
-
Piperidine Substitution : Piperidine derivatives react under basic conditions (e.g., DIPEA in DMSO) to form substituted amines. A reported reaction with pyrrolidin-3-yl-carbamic acid tert-butyl ester achieved a 39% yield of the target compound .
Reaction Conditions Table
| Nucleophile | Solvent | Base/Catalyst | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Cyclopropylamine | Dichloromethane | None | 20°C | 80% | |
| Piperidine Derivative | DMSO | DIPEA | 20–100°C | 39% |
Ester Hydrolysis and Functionalization
The tert-butyl acetate group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid intermediates. For instance:
-
Acid-Catalyzed Hydrolysis : Treatment with HCl or TFA in aqueous media cleaves the ester to yield 2-chloro-7-fluoroquinazoline-4-carboxylic acid , a precursor for further amidation or coupling.
-
Base-Mediated Reactions : In the presence of NaOH, the ester group is saponified, enabling the formation of salts or coordination complexes .
Cross-Coupling Reactions
The chloro group facilitates transition-metal-catalyzed coupling reactions:
-
Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with arylboronic acids introduces aromatic groups at position 2. This method is widely used to diversify quinazoline scaffolds .
-
Buchwald-Hartwig Amination : Copper or palladium catalysts enable C–N bond formation with amines, enhancing bioactivity in drug candidates .
Cyclization and Ring-Opening Reactions
The quinazoline core participates in cycloaddition and ring-opening processes:
-
Microwave-Assisted Cyclization : Under microwave irradiation, intermediates like urea derivatives cyclize efficiently to form fused heterocycles (e.g., pyrimidones) .
-
Acid-Mediated Ring Opening : Strong acids (e.g., H2SO4) cleave the quinazoline ring, generating anthranilic acid derivatives for downstream applications .
Stability and Reactivity Considerations
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including tert-butyl 2-chloro-7-fluoroquinazoline-4-acetate, have been studied for their potential as anticancer agents. Research indicates that these compounds can inhibit specific enzyme activities related to cancer cell proliferation. For instance, studies have shown that certain derivatives can significantly inhibit the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of kinases involved in cancer progression. The inhibition of EGFR and other kinases can lead to decreased tumor growth and increased apoptosis in cancer cells .
Binding Affinity Studies
Research involving binding affinity studies has demonstrated that this compound interacts with various biological targets, influencing biochemical pathways. These interactions are crucial for understanding the compound's mechanism of action and its potential therapeutic applications .
Pharmacodynamics
Pharmacodynamic studies have revealed that this compound exhibits significant effects on cellular signaling pathways, particularly those involved in tumorigenesis and metastasis. The modulation of these pathways suggests that it could be developed into a therapeutic agent for treating specific types of cancer .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including the formation of the quinazoline core followed by functionalization at specific positions to introduce the chloro and fluoro groups .
Synthetic Routes
Various synthetic methods have been explored to optimize yield and purity. For instance, metal-free catalysis has been employed to facilitate reactions without toxic metal residues, enhancing the safety profile of synthesized compounds .
EGFR Inhibition Case Study
In a study published in Nature Communications, derivatives similar to this compound were shown to inhibit EGFR effectively at concentrations as low as 10 µM, leading to significant reductions in cell viability in vitro .
In Vivo Efficacy
In vivo studies using animal models have demonstrated that compounds derived from this quinazoline structure can reduce tumor size and improve survival rates compared to control groups receiving no treatment .
Mechanism of Action
The mechanism of action of tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate , we analyze its structural and functional analogs:
Table 1: Structural Comparison of Quinazoline Derivatives
| Compound Name | Substituents (Positions) | Key Functional Groups | Molecular Weight | LogP (Predicted) |
|---|---|---|---|---|
| This compound | 2-Cl, 7-F, 4-(tert-butyl acetate) | Chloro, Fluoro, Ester | ~328.7* | ~3.5 |
| Quinazoline-4-carboxylic acid | None at 2/7, 4-COOH | Carboxylic acid | ~176.1 | ~0.8 |
| Methyl 2-Bromo-6-fluoroquinazoline-4-acetate | 2-Br, 6-F, 4-(methyl acetate) | Bromo, Fluoro, Ester | ~316.1 | ~2.9 |
| Ethyl 2-Chloro-7-nitroquinazoline-4-acetate | 2-Cl, 7-NO₂, 4-(ethyl acetate) | Chloro, Nitro, Ester | ~309.7 | ~2.3 |
*Estimated based on molecular formula (C₁₄H₁₅ClFN₂O₂).
Key Comparison Points
Substituent Effects on Reactivity and Bioactivity Halogenation: The 2-chloro and 7-fluoro combination in the target compound balances electronic effects. Chlorine’s steric bulk may hinder nucleophilic attacks, while fluorine enhances metabolic stability compared to nitro or bromo groups (e.g., nitro groups in Ethyl 2-Chloro-7-nitroquinazoline-4-acetate are more reactive but less stable) .
Stability and Handling
- tert-Butyl esters are stable under basic conditions but cleaved under acidic conditions, making them advantageous in prodrug design. In contrast, methyl or ethyl esters are more prone to enzymatic hydrolysis .
- Safety data for structurally related tert-butyl compounds (e.g., tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate) suggest standard handling protocols, including ventilation and PPE, apply to such derivatives despite low acute toxicity .
This could modulate the metabolism of electrophilic intermediates, reducing mutagenic risks in vivo .
Research Findings and Implications
- Synthetic Utility : The tert-butyl ester in the target compound is a strategic protecting group, enabling selective deprotection during multi-step syntheses.
- Pharmacokinetics : Higher lipophilicity (LogP ~3.5) may enhance tissue penetration but require formulation adjustments to mitigate solubility limitations.
Biological Activity
Chemical Structure and Properties
tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate is a synthetic compound belonging to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. Its molecular formula is with a molecular weight of 296.72 g/mol. The compound features a tert-butyl group, a chloro substituent at the 2-position, and a fluoro substituent at the 7-position of the quinazoline ring, along with an acetate group at the 4-position .
Biological Activity
Mechanisms of Action
Quinazoline derivatives, including this compound, have been investigated for their biological activities, particularly their potential as inhibitors of various enzymes and receptors. The precise biological mechanisms may involve:
- Enzyme Inhibition : Compounds in this class can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and tuberculosis.
- Receptor Modulation : These compounds may interact with various receptors, altering signaling pathways that contribute to disease progression .
Table 1: Biological Targets and Activities
Case Study 1: Inhibition of Cytochrome bd in Mycobacterium tuberculosis
A study focusing on the structure-activity relationships (SAR) of quinazoline derivatives demonstrated that certain compounds exhibited significant inhibitory effects on cytochrome bd oxidase in Mycobacterium tuberculosis. The compound this compound was evaluated alongside other derivatives, revealing an IC50 value indicative of its potency against Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv. Specifically, compounds targeting cytochrome bd showed enhanced bactericidal activity when combined with existing treatments like Q203, suggesting a synergistic effect .
Case Study 2: Anticancer Activity
Research has indicated that quinazoline derivatives can act as selective inhibitors of protein kinases involved in cancer signaling pathways. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include those related to the Aurora kinase family, which are critical in cell division .
Q & A
Basic Questions
Q. What are the common synthetic routes for tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate, and what protecting group strategies are typically employed?
- The compound is synthesized via multi-step reactions involving tert-butyl carbamate intermediates. For example, tert-butyl groups are used as protecting agents for amines during nucleophilic substitution or coupling reactions. A typical protocol involves sequential halogenation (e.g., chlorination at position 2 and fluorination at position 7) followed by esterification with tert-butyl acetate. Protecting groups like tert-butyl carbamates are introduced to stabilize reactive intermediates, as seen in multi-step syntheses of similar quinazoline derivatives .
Q. What analytical techniques are recommended for confirming the identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, particularly for assessing substituent positions (e.g., chloro and fluoro groups). High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to verify purity (>95%). Dynamic low-temperature NMR can resolve conformational ambiguities in tert-butyl-containing compounds .
Q. What safety precautions should be observed when handling tert-Butyl derivatives in laboratory settings?
- Store the compound in a tightly sealed container at 2–8°C in a well-ventilated area, away from heat or ignition sources. Use explosion-proof equipment and grounded metal containers during transfers. Non-sparking tools and static-safe clothing are recommended to minimize combustion risks, as tert-butyl compounds are often thermally unstable .
Advanced Research Questions
Q. How can statistical experimental design optimize reaction yields in the synthesis of this compound?
- Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, can identify critical factors (e.g., temperature, catalyst loading, solvent polarity). For example, in epoxidation reactions with tert-butyl hydroperoxide, Mo(CO)₆ catalyst efficiency was optimized using DoE to maximize substrate conversion and minimize side products. Similar approaches can be adapted for halogenation or esterification steps in quinazoline synthesis .
Q. What conformational insights can be gained from NMR and DFT studies of tert-Butyl groups in heterocyclic systems?
- Dynamic NMR at low temperatures (e.g., -90°C) can capture axial-equatorial isomerization of tert-butyl groups in chair conformations of six-membered rings. DFT calculations with explicit solvent models are necessary to predict solution-phase conformers. For instance, tert-butyl groups in triazinanes exhibit axial positioning in crystals but equilibrate between axial and equatorial forms in solution due to solvent interactions .
Q. How do tert-Butyl carbamates function as intermediates in multi-step syntheses of halogenated quinazolines?
- Tert-butyl carbamates act as transient protecting groups for amines, enabling selective functionalization of quinazoline cores. For example, tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate intermediates are used to introduce chloro and fluoro substituents via nucleophilic aromatic substitution. Deprotection under acidic conditions (e.g., TFA) yields the final amine product while preserving the ester moiety .
Methodological Notes
- Contradictions in Evidence : While states that certain tert-butyl carbamates are non-hazardous, emphasizes strict safety protocols for tert-butyl hydroperoxide. Researchers should apply the precautionary principle, assuming potential thermal instability or reactivity until confirmed otherwise.
- Data Gaps : Commercial suppliers (e.g., ) often lack analytical data for niche compounds. Independent validation via NMR, LC-MS, or elemental analysis is essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
